Physicochemical Properties and Synthetic Utility of 3-Bromo-2,2-difluoropropanenitrile: A Technical Whitepaper
Physicochemical Properties and Synthetic Utility of 3-Bromo-2,2-difluoropropanenitrile: A Technical Whitepaper
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Bromo-2,2-difluoropropanenitrile (CAS: 2408970-91-0)
Executive Summary & Structural Overview
In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone methodology for optimizing pharmacokinetic and pharmacodynamic profiles[1]. Among fluorinated motifs, the geminal difluoromethylene ( −CF2− ) group has emerged as a highly versatile bioisostere for ethereal oxygen, carbonyl, and sulfonyl groups[2][3].
3-Bromo-2,2-difluoropropanenitrile (CAS: 2408970-91-0) represents a highly specialized, bifunctional building block designed to install the −CH2−CF2−CN pharmacophore into complex molecular architectures[4]. Structurally, it features a primary alkyl bromide adjacent to a strongly electron-withdrawing difluoromethylene core, capped by a nitrile group. This unique electronic topology makes it an exceptional electrophile for SN2 displacements and a prime candidate for photoredox-catalyzed radical cross-couplings, enabling the late-stage functionalization of APIs (Active Pharmaceutical Ingredients)[5].
Physicochemical Profiling
Understanding the physicochemical baseline of 3-Bromo-2,2-difluoropropanenitrile is critical for predicting its behavior in both synthetic workflows and biological systems. The strong inductive effect of the −CF2−CN cassette significantly alters the electron density of the adjacent −CH2−Br bond, suppressing unwanted SN1 solvolysis while enhancing lipophilicity[1].
Table 1: Core Physicochemical and Structural Data
| Property | Value | Source / Methodology |
| Chemical Name | 3-Bromo-2,2-difluoropropanenitrile | IUPAC Nomenclature |
| CAS Registry Number | 2408970-91-0 | Commercial Registry[4] |
| Molecular Formula | C3H2BrF2N | PubChemLite[6] |
| Monoisotopic Mass | 168.93387 Da | Exact Mass Calculation[6] |
| SMILES String | C(C(C#N)(F)F)Br | Structural Identifier[6] |
| Predicted XLogP | 1.4 | Octanol-Water Partition[7] |
| Collision Cross Section (CCS) | 119.7 Ų ( [M+H]+ ) | CCSbase Prediction[7] |
| Predicted Boiling Point | ~ 110–130 °C | Extrapolated from homologs |
| Predicted Density | ~ 1.70–1.85 g/cm³ | Extrapolated from homologs |
Note: Due to the compound's recent emergence in commercial building block catalogs, certain macroscopic properties (BP, Density) are extrapolated from homologous structures such as 3-bromo-2,2-difluoropropanoic acid and 2-bromo-2,2-difluoroacetonitrile.
Mechanistic Chemistry & Reactivity Logic
The reactivity of 3-Bromo-2,2-difluoropropanenitrile is governed by the profound electron-withdrawing nature of the −CF2−CN group.
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Suppression of SN1 Pathways: The highly electronegative fluorine atoms destabilize any potential carbocation formation at the adjacent carbon. Consequently, classical SN1 solvolysis is virtually eliminated.
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Kinetic SN2 Dynamics: While the primary bromide is sterically accessible, the electron-withdrawing group creates a highly electrophilic carbon center. However, the dipole-dipole repulsion between the incoming nucleophile and the fluorine lone pairs requires the use of highly polar aprotic solvents (e.g., DMF, DMSO) to lower the transition state energy.
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Radical Susceptibility: The C−Br bond is highly susceptible to single-electron transfer (SET) reduction. Under photoredox conditions, the homolytic cleavage of the C−Br bond generates an electrophilic α,α -difluoroalkyl radical, which readily adds to electron-rich olefins[2].
Fig 1. Divergent synthetic workflows for 3-Bromo-2,2-difluoropropanenitrile derivatization.
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, I mandate that experimental protocols be designed as self-validating systems. The following workflows detail the causality behind each reagent choice and include built-in analytical checkpoints.
Protocol A: SN2 N-Alkylation of Nitrogenous Heterocycles
Objective: Install the −CH2−CF2−CN motif onto a secondary amine or N-heterocycle. Causality: Cs2CO3 is selected over K2CO3 because the larger cesium cation provides enhanced solubility and generates a more naked, reactive nucleophile in DMF, overcoming the electronic repulsion of the −CF2− group.
Step-by-Step Methodology:
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Preparation: Flame-dry a 20 mL Schlenk tube and backfill with ultra-pure Argon (3 cycles).
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Reagent Loading: Add the N-heterocycle (1.0 equiv, 1.0 mmol) and anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol).
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Solvent Addition: Inject 5.0 mL of anhydrous DMF. Stir at ambient temperature for 15 minutes to pre-form the nucleophilic anion.
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Electrophile Introduction: Dropwise, add 3-Bromo-2,2-difluoropropanenitrile (1.2 equiv, 1.2 mmol) via a gas-tight syringe.
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Thermal Activation: Heat the reaction mixture to 60 °C. Validation Checkpoint: Monitor via LC-MS after 2 hours. The mass shift should correspond to the exact monoisotopic mass addition of 89.01 Da (loss of HBr).
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Quench & Extraction: Cool to room temperature, quench with H2O (15 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF).
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Purification: Dry over Na2SO4 , concentrate under reduced pressure, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Protocol B: Photoredox-Catalyzed Radical Addition to Alkenes
Objective: Form a new C−C bond via the generation of a −CH2−CF2−CN radical. Causality: The fac−[Ir(ppy)3] photocatalyst is chosen because its highly reducing excited state ( IrIII∗/IrIV E1/2 ≈ -1.73 V vs SCE) is sufficient to reduce the primary alkyl bromide via SET, circumventing the need for toxic tin reagents.
Step-by-Step Methodology:
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Preparation: In a vial equipped with a Teflon septum, combine the alkene substrate (1.0 equiv, 0.5 mmol), 3-Bromo-2,2-difluoropropanenitrile (1.5 equiv, 0.75 mmol), and fac−[Ir(ppy)3] (1.0 mol%).
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Additives: Add Hantzsch ester (1.2 equiv) as the terminal stoichiometric reductant and hydrogen atom transfer (HAT) donor.
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Degassing: Dissolve in 5.0 mL of anhydrous acetonitrile. Degas the mixture via the freeze-pump-thaw method (3 cycles) to prevent oxygen-mediated quenching of the Ir excited state.
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Irradiation: Irradiate the vial with 440 nm blue LEDs at room temperature for 12 hours. Validation Checkpoint: 19F NMR of the crude mixture should show a shift from the starting material's characteristic triplet-like fluorine signal to a complex multiplet, confirming C−C bond formation.
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Workup: Concentrate the mixture in vacuo and purify directly via automated flash chromatography.
Pharmacophore Modulation & Drug Design Context
The strategic value of 3-Bromo-2,2-difluoropropanenitrile lies in the pharmacological enhancements conferred by the −CF2−CN moiety once integrated into a drug scaffold[3].
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Metabolic Shielding: The strong C−F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life[].
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Lipophilic Enhancement: The gem-difluoro group increases the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[1].
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Target Affinity: The nitrile group acts as a potent, linear hydrogen bond acceptor, while the −CF2− group can act as a bioisostere for ethereal oxygen, maintaining the spatial geometry of the parent molecule while radically altering its electronic distribution[2].
Fig 2. Pharmacological enhancements conferred by the -CF2-CN structural motif.
References
- PubChemLite: 3-bromo-2,2-difluoropropanenitrile (C3H2BrF2N) - Compound Summary.PubChemLite via uni.lu.
- 3-Bromo-2,2-difluoropropanenitrile - CAS 2408970-91-0.Molaid Chemical Database.
- Reasons and Status of Organofluorine Compounds As Drugs.Alfa Chemistry.
- 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation.PubMed Central (PMC) / NIH.
- Modular synthesis of CF2-containing compounds through difluoromethylene radical anion synthon strategy.Shanghai Institute of Organic Chemistry (SIOC).
- Selective Incorporation of Difluoromethylene Moieties into Arenes Assisted by Transition Metals.CHIMIA.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
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- 3. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-2,2-difluoropropanenitrile - CAS号 2408970-91-0 - 摩熵化学 [molaid.com]
- 5. chimia.ch [chimia.ch]
- 6. PubChemLite - 3-bromo-2,2-difluoropropanenitrile (C3H2BrF2N) [pubchemlite.lcsb.uni.lu]
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